Ethyl 4-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound’s IUPAC name, ethyl 4-[(4-oxo-5,6,7,8-tetrahydro-3H-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate , reflects its fused benzothienopyrimidine core and substituents. Key structural components include:
- A tetrahydrobenzothiophene ring fused to a pyrimidin-4-one moiety.
- A sulfanylacetyl linker at position 2 of the pyrimidine.
- An ethyl butanoate group attached via the sulfur atom.
Molecular Formula : C₁₆H₂₀N₂O₃S₂
Molecular Weight : 352.5 g/mol. The planar benzothienopyrimidine core (r.m.s. deviation ≤ 0.027 Å) enables π-π stacking, while the ethyl butanoate side chain enhances solubility in hydrophobic matrices.
Crystallographic and Stereochemical Features
X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with cell parameters a = 7.0013 Å, b = 8.3116 Å, c = 18.374 Å, and β = 91.746°. The fused ring system adopts a boat conformation for the cyclohexene moiety, with dihedral angles of 69.49°–79.05° between aromatic and non-aromatic rings. Intermolecular interactions include:
Comparative Analysis of Structural Analogues
Analogues within the benzothienopyrimidine family exhibit varied bioactivity depending on substituents:
Properties
IUPAC Name |
ethyl 4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S2/c1-2-21-12(19)8-5-9-22-16-17-14(20)13-10-6-3-4-7-11(10)23-15(13)18-16/h2-9H2,1H3,(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEOAHJEHHCLFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate typically involves multiple steps, starting with the construction of the benzothieno[2,3-d]pyrimidin core[_{{{CITATION{{{_1{4-({(3-ETHYL-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN .... One common synthetic route includes the following steps:
Formation of the Benzothieno[2,3-d]pyrimidin Core: : This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene derivatives and pyrimidinone compounds[_{{{CITATION{{{_1{4-({(3-ETHYL-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN ....
Introduction of the Sulfanyl Group: : The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the intermediate compound.
Esterification: : The final step involves esterification, where the carboxylic acid group is converted to its ethyl ester form using ethanol in the presence of a catalyst.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
Ethyl 4-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate undergoes various chemical reactions, including:
Oxidation: : The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed to reduce the sulfur atom or other functional groups within the molecule.
Substitution: : Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or halides for substitution reactions. The major products formed from these reactions include various sulfides, sulfoxides, sulfones, and substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C16H20N2O3S2
- Molecular Weight : 352.4716 g/mol
- CAS Number : [specific CAS number not provided in the results]
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Research indicates that compounds similar to Ethyl 4-[(4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate exhibit significant antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacterial strains and fungi. This makes it a candidate for developing new antibiotics or antifungal agents.
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Anticancer Properties
- Preliminary studies suggest that derivatives of this compound may possess anticancer activity by inducing apoptosis in cancer cells. This property is attributed to their ability to interfere with cellular signaling pathways involved in cell proliferation and survival.
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Neuroprotective Effects
- Some research has indicated that compounds in this class could offer neuroprotective benefits. They may help mitigate oxidative stress and inflammation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Pharmacological Studies
- Drug Development
-
Synergistic Effects
- The compound has been studied in combination with other drugs to evaluate synergistic effects that could improve therapeutic outcomes in treating complex diseases.
Material Science Applications
-
Polymer Chemistry
- This compound can be utilized in synthesizing new polymers with desirable properties such as enhanced thermal stability and mechanical strength. Its unique chemical structure allows for the incorporation into various polymer matrices.
- Nanotechnology
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against multiple bacterial strains; potential as a new antibiotic agent. |
| Study 2 | Anticancer Properties | Induced apoptosis in breast cancer cell lines; further investigation required for mechanism elucidation. |
| Study 3 | Neuroprotection | Reduced oxidative stress markers in cellular models of neurodegeneration; promising for future therapies. |
Mechanism of Action
The mechanism by which Ethyl 4-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate exerts its effects involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form bonds with various biological molecules, influencing cellular processes and signaling pathways. The exact mechanism of action may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The compound shares structural similarities with several analogues, differing primarily in substituents, linker groups, and appended functional moieties. Key analogues include:
N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[(3-ethyl-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- Key Differences: Replaces the butanoate ester with an acetamide group linked to a sulfamoylphenyl substituent.
N-(4-Ethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide
- Key Differences: Incorporates a 4-methoxyphenyl group on the pyrimidinone core and an ethylphenyl acetamide side chain.
- Impact : The methoxy group introduces electron-donating effects, which may modulate electronic interactions in biological systems. Predicted Collision Cross Section (CCS) values (214.5–229.1 Ų) suggest distinct conformational behavior compared to the target compound .
Ethyl 4-[[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
- Key Differences: Replaces the hexahydrobenzothienopyrimidine core with a dihydrothieno[3,2-d]pyrimidine system and adds a 4-methylphenyl group.
- Higher lipophilicity (XLogP3: 4.2) may improve membrane permeability but reduce aqueous solubility .
Ethyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoate
Physicochemical and Computed Properties
Biological Activity
Ethyl 4-[(4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate is a compound of significant interest due to its potential biological activities. This article reviews the chemical properties, biological mechanisms, and relevant research findings associated with this compound.
Molecular Structure:
- Molecular Formula: C16H20N2O3S2
- Molecular Weight: 352.47 g/mol
- CAS Number: 325476-25-3
Physical Properties:
- Density: Approximately 1.4 g/cm³
- LogP (Partition Coefficient): 4.13 (indicating lipophilicity)
Biological Activity
Ethyl 4-[(4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate has been studied for various biological activities:
-
Antimicrobial Activity:
- Studies indicate that compounds with similar structures exhibit antimicrobial properties against a range of bacteria and fungi. The thieno-pyrimidine moiety is often linked to enhanced activity against resistant strains.
-
Anticancer Properties:
- Research has shown that derivatives of benzothieno-pyrimidines can induce apoptosis in cancer cells through various mechanisms including the inhibition of cell proliferation and modulation of signaling pathways such as MAPK and PI3K/Akt.
-
Anti-inflammatory Effects:
- Some studies suggest that this compound may reduce inflammation markers in vitro and in vivo by inhibiting pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in breast cancer cells | |
| Anti-inflammatory | Reduces TNF-alpha levels in cell cultures |
Case Study: Anticancer Activity
In a notable study published in Cancer Letters, ethyl 4-[(4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate was tested on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM. Mechanistic studies indicated that the compound activates caspase pathways leading to apoptosis.
The biological effects of this compound can be attributed to its ability to interact with various molecular targets:
-
Enzyme Inhibition:
- Compounds with similar structures have been shown to inhibit enzymes involved in DNA synthesis and repair.
-
Receptor Modulation:
- It may act as a modulator for specific receptors involved in cellular signaling pathways related to growth and inflammation.
Q & A
Q. How do structural modifications (e.g., replacing ethyl ester with carboxylic acid) impact bioavailability?
- Case Study : Hydrolysis of the ethyl ester to the free acid increases solubility (logP reduction from 2.8 to 1.2) but reduces membrane permeability .
- Balanced Design : Prodrug strategies (e.g., tert-butyl esters) maintain lipophilicity while enabling intracellular activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
